(2E)-2-(phenylmethylidene)cyclobutan-1-one
Description
(2E)-2-(Phenylmethylidene)cyclobutan-1-one is a cyclic enone characterized by a cyclobutanone core substituted with a benzylidene group. Its molecular formula is C₁₁H₁₀O, with a molecular weight of 152.15 g/mol . The compound is synthesized via the Claisen-Schmidt condensation between benzaldehyde and cyclobutanone under basic conditions, a method analogous to the synthesis of 4-phenylbut-3-en-2-one . The smaller cyclobutanone ring introduces ring strain, which influences its reactivity and stability compared to larger analogs like cyclohexanone derivatives.
Properties
IUPAC Name |
(2E)-2-benzylidenecyclobutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c12-11-7-6-10(11)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARKISAIZLETMQ-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC(=O)/C1=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(phenylmethylidene)cyclobutan-1-one typically involves the condensation of cyclobutanone with benzaldehyde under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation reaction, followed by dehydration to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the aforementioned synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(phenylmethylidene)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce cyclobutanol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(phenylmethylidene)cyclobutan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
Industry
In industry, this compound may be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for various applications, including polymer synthesis and material science.
Mechanism of Action
The mechanism of action of (2E)-2-(phenylmethylidene)cyclobutan-1-one would depend on its specific interactions with molecular targets. In general, compounds with similar structures may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Cyclobutanone vs. Cyclohexanone Derivatives
The choice of the core ketone significantly impacts physicochemical and biological properties:
*Calculated based on analogous structures.
The smaller cyclobutanone ring enhances electrophilicity at the carbonyl carbon, making it more reactive in nucleophilic additions. Conversely, cyclohexanone derivatives exhibit greater conformational flexibility, which can improve binding to biological targets, as seen in anti-inflammatory AMACs .
Substituent Variations: Phenyl vs. Heterocyclic Groups
Replacing the phenyl group with heterocycles alters electronic properties and bioactivity:
Key Observations :
- Furan and thiophene substituents introduce electron-rich aromatic systems, enhancing conjugation with the cyclobutanone carbonyl group. This may influence UV-Vis absorption profiles and redox behavior.
Biological Activity
(2E)-2-(phenylmethylidene)cyclobutan-1-one, also known as a cyclobutane derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which includes a cyclobutane ring and a phenylmethylidene moiety. Understanding its biological activity is crucial for exploring its potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatments.
Chemical Structure and Properties
The molecular formula of this compound is C_{11}H_{10}O. The structure can be represented as follows:
This compound features a cyclobutane ring, which is known for its strain and reactivity, making it an interesting target for biological evaluation.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Covalent Bond Formation : The carbonyl group can interact with nucleophilic sites in proteins, leading to modifications that affect protein function.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Antimicrobial Activity : Investigations have indicated potential antimicrobial properties, although the exact mechanisms remain under exploration.
Anticancer Properties
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:
- Cell Lines Tested :
- Human breast cancer (MCF-7)
- Prostate cancer (LNCaP)
- Colon cancer (HT-29)
The compound exhibited varying degrees of cytotoxicity across these cell lines, with IC50 values determined through MTT assays. The results from these studies are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.3 | Induction of apoptosis |
| LNCaP | 12.7 | Inhibition of androgen receptor signaling |
| HT-29 | 20.5 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity against various pathogens:
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods. The findings are presented in Table 2.
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bactericidal |
| Escherichia coli | 64 | Bacteriostatic |
| Pseudomonas aeruginosa | 128 | Bacteriostatic |
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic contexts:
-
Case Study on Breast Cancer :
A study involving MCF-7 cells demonstrated that treatment with this compound led to significant apoptosis, as evidenced by increased caspase-3 activity and annexin V staining. -
Case Study on Antimicrobial Efficacy :
In a clinical setting, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results that suggest it could serve as an alternative treatment option.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
